molecular formula C9H11IO B8194388 4-Ethoxy-2-iodo-1-methylbenzene

4-Ethoxy-2-iodo-1-methylbenzene

Cat. No.: B8194388
M. Wt: 262.09 g/mol
InChI Key: ZOESXPLWWTZGQO-UHFFFAOYSA-N
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Description

4-Ethoxy-2-iodo-1-methylbenzene is an aromatic compound characterized by the presence of an ethoxy group, an iodine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-iodo-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-ethoxy-1-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethyl sulfoxide or ethanol.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Major Products:

    Substitution: Formation of 4-ethoxy-2-substituted-1-methylbenzene derivatives.

    Oxidation: Formation of 4-ethoxy-2-iodo-1-methylbenzaldehyde or 4-ethoxy-2-iodo-1-methylbenzoic acid.

    Reduction: Formation of 4-ethoxy-1-methylbenzene.

Scientific Research Applications

Organic Synthesis

4-Ethoxy-2-iodo-1-methylbenzene is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, facilitating the development of complex molecules.

Key Reactions:

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or alcohols.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit potential biological activities, including antimicrobial properties. Its derivatives are being explored for their efficacy against various pathogens.

Case Studies:

  • Antimicrobial Activity: A study demonstrated that certain derivatives showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
  • Antifungal Properties: Related compounds have been evaluated for antifungal efficacy, showing potential against Candida albicans, suggesting that structural modifications could enhance therapeutic effectiveness .

Material Science

The compound is also investigated for its applications in materials science, particularly in the development of functionalized polymers and organic electronic materials. The incorporation of halogenated aromatic compounds can enhance the thermal stability and electronic properties of materials.

Mechanism of Action

The mechanism by which 4-ethoxy-2-iodo-1-methylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In oxidation reactions, the ethoxy group is targeted by oxidizing agents, leading to the formation of aldehydes or acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    4-Ethoxy-1-methylbenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    2-Iodo-1-methylbenzene: Lacks the ethoxy group, affecting its solubility and reactivity.

    4-Methoxy-2-iodo-1-methylbenzene: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its chemical properties and reactivity.

Uniqueness: 4-Ethoxy-2-iodo-1-methylbenzene is unique due to the combination of the ethoxy group, iodine atom, and methyl group on the benzene ring, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic applications and research studies.

Biological Activity

4-Ethoxy-2-iodo-1-methylbenzene, a halogenated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an ethoxy group and an iodine atom, which influence its chemical reactivity and biological interactions. Understanding the biological activity of this compound is crucial for its application in drug discovery and development.

The chemical structure of this compound can be represented as follows:

C9H10IO\text{C}_9\text{H}_{10}\text{I}\text{O}

This compound undergoes various chemical reactions, including nucleophilic substitutions and coupling reactions, which are facilitated by the iodine atom acting as a leaving group. The ethoxy group enhances solubility and may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:

  • Nucleophilic Aromatic Substitution : The iodine atom can be replaced by nucleophiles, leading to the formation of new derivatives with potentially enhanced biological properties.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

Biological Activity Studies

Recent studies have explored the biological activity of this compound in various contexts:

Anticancer Activity

Research indicates that halogenated aromatic compounds exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against several cancer cell lines. The mechanism proposed involves the inhibition of tumor growth through modulation of signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Properties

Another aspect of the biological activity is its antimicrobial potential. Compounds similar to this compound have been evaluated for their ability to inhibit bacterial growth. Preliminary results suggest that this compound may possess moderate antibacterial activity, making it a candidate for further investigation as an antimicrobial agent.

Case Studies

  • Cytotoxicity Assay :
    • Objective : To evaluate the cytotoxic effects against human cancer cell lines.
    • Method : MTT assay was utilized to assess cell viability after treatment with varying concentrations of this compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating potential anticancer activity.
  • Antimicrobial Testing :
    • Objective : To determine the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was employed to assess inhibition zones.
    • Results : Moderate inhibitory effects were noted against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Data Table

Biological ActivityMethodologyConcentrationObserved Effect
AnticancerMTT Assay>10 µMSignificant cytotoxicity
AntimicrobialDisk Diffusion100 µgModerate inhibition zone

Properties

IUPAC Name

4-ethoxy-2-iodo-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOESXPLWWTZGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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